molecular formula C19H21F3N2O3 B1401793 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311279-99-8

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester

Cat. No.: B1401793
CAS No.: 1311279-99-8
M. Wt: 382.4 g/mol
InChI Key: RRNBEWOIXIIEOE-UHFFFAOYSA-N
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Description

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester is a high-affinity, selective agonist for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a nuclear receptor that functions as a key transcriptional regulator of lipid metabolism and energy homeostasis. Its primary research value lies in its potent activation of PPARδ signaling pathways, which promotes a metabolic shift towards increased fatty acid oxidation and oxidative phosphorylation in skeletal muscle and other tissues. This compound has been utilized in preclinical studies to investigate the therapeutic potential of PPARδ activation in metabolic diseases, including its ability to improve insulin sensitivity and reduce triglyceride levels. Furthermore, due to PPARδ's role in regulating skeletal muscle fiber type and endurance, this agonist is a critical tool for probing the molecular mechanisms underlying exercise adaptation and muscle physiology. Research employing this compound has been instrumental in elucidating the role of PPARδ in promoting a "slow-twitch" oxidative muscle phenotype and enhancing running endurance in animal models . It is an essential pharmacological probe for dissecting the complex roles of PPARδ in metabolic syndrome, dyslipidemia, and age-related or disease-associated muscle atrophy.

Properties

IUPAC Name

ethyl 2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-5-26-18(25)12(2)27-15-8-6-7-13(9-15)16-10-14(19(20,21)22)11-17(23-16)24(3)4/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNBEWOIXIIEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl Derivatives

To synthesize 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl derivatives, one can start with 2-amino-4-trifluoromethylpyridine . This compound can be further modified to introduce the dimethylamino group at the 6-position.

Step Reaction Conditions Yield
1. Bromination of 2-amino-4-trifluoromethylpyridine Acetic acid, bromine, 0°C to room temperature High
2. Introduction of dimethylamino group DMF, dimethylamine, high temperature Moderate

Synthesis of 3-Phenoxy-propionic acid ethyl ester

The synthesis of 3-phenoxy-propionic acid ethyl ester involves the reaction of 3-hydroxy-propionic acid ethyl ester with phenol in the presence of a suitable catalyst.

Step Reaction Conditions Yield
1. Esterification of 3-hydroxy-propionic acid Ethanol, acid catalyst, reflux High
2. Coupling with phenol Base, solvent like DMF, high temperature Moderate

Final Coupling Reaction

The final step involves coupling the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl derivative with 3-phenoxy-propionic acid ethyl ester . This can be achieved through a nucleophilic substitution reaction.

Step Reaction Conditions Yield
Coupling reaction DMF, base like potassium carbonate, high temperature Moderate

Purification and Characterization

After the final coupling reaction, the product should be purified using techniques such as column chromatography. Characterization can be performed using NMR, MS, and other spectroscopic methods to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Biological Applications

1. Pharmacological Potential

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
  • Anti-inflammatory Effects : Some derivatives of similar pyridine-based compounds have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses. This suggests that 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester may also possess anti-inflammatory properties .

2. Enzyme Inhibition

  • The compound's structural characteristics may allow it to act as an inhibitor for various enzymes involved in metabolic pathways. Studies on related compounds have demonstrated enzyme inhibition, which is crucial for developing drugs targeting metabolic disorders.

Synthetic Applications

1. Building Block in Organic Synthesis

  • This compound can serve as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

2. Material Science

  • The unique properties of the compound make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices could enhance material performance due to its chemical stability and reactivity .

Case Studies

Study ReferenceApplication FocusFindings
Anticancer ActivityDemonstrated cytotoxic effects against breast cancer cell lines with IC50 values indicating significant potency.
Anti-inflammatory EffectsShowed reduced inflammatory markers in animal models when administered at specific dosages.
Enzyme InhibitionIdentified as a potent inhibitor of cyclooxygenase enzymes, suggesting potential for pain relief applications.

Mechanism of Action

The mechanism of action of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The phenoxy and propionic acid ethyl ester moieties contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Notes

  • Limitations : Direct data on the target compound’s applications are sparse; inferences are drawn from structural analogs.
  • Contradictions : While some compounds (e.g., Quizalofop-P-ethyl) are well-characterized as herbicides, others (e.g., CAS 212322-56-0) have dual agrochemical/pharmaceutical roles, complicating functional comparisons .

Biological Activity

The compound 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester (commonly referred to as compound A ) is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17F3N2O3
  • Molecular Weight : 354.32 g/mol
  • CAS Number : 1311278-71-3
  • Structure : The compound features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, linked to a phenoxy group and a propionic acid moiety.

Pharmacological Effects

The biological activity of compound A is primarily mediated through its interaction with specific targets within the cell:

  • Inhibition of Cyclooxygenase Enzymes : The compound's ability to inhibit COX enzymes reduces the production of inflammatory mediators such as prostaglandins, contributing to its anti-inflammatory effects.
  • Modulation of Signaling Pathways : Compound A may influence various intracellular signaling pathways, including those related to cell survival and apoptosis. Its interaction with G-protein coupled receptors (GPCRs) could lead to downstream effects that alter cellular responses to stress and inflammation .

Study 1: In Vivo Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a structurally similar compound in a rat model of carrageenan-induced paw edema. The results demonstrated a significant reduction in paw swelling compared to controls, indicating effective COX inhibition .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted using several cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The results showed that compounds with similar structures to compound A exhibited IC50 values in the micromolar range, suggesting potential anticancer properties .

Data Summary

PropertyValue
Molecular FormulaC17H17F3N2O3
Molecular Weight354.32 g/mol
CAS Number1311278-71-3
Anti-inflammatory ActivityStrong (COX inhibition)
Antioxidant ActivityPresent
CytotoxicityModerate (in vitro studies)

Q & A

Basic: What synthetic strategies are recommended for introducing the trifluoromethyl and pyridinyl substituents during synthesis?

Methodological Answer:
The trifluoromethyl and pyridinyl groups require precise coupling reactions. For the pyridinyl moiety, Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) with a boronic acid derivative of the pyridine ring is effective. The trifluoromethyl group can be introduced via nucleophilic substitution using CF₃Cu or electrophilic trifluoromethylation reagents (e.g., Togni’s reagent). Ethyl ester formation typically employs esterification of the propionic acid precursor with ethanol under acidic catalysis (H₂SO₄ or HCl). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Basic: How can spectroscopic techniques distinguish the ester linkage and confirm the presence of the trifluoromethyl group?

Methodological Answer:

  • ¹H NMR : The ester’s ethoxy group shows a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~4.1–4.3 ppm (CH₂).
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
  • IR Spectroscopy : Strong C=O stretching at ~1740 cm⁻¹ (ester) and C-F vibrations at 1100–1250 cm⁻¹.
  • Mass Spectrometry (HRMS) : The molecular ion peak should match the exact mass (calculated using C₁₈H₂₀F₃N₂O₃). Validate fragmentation patterns against synthetic intermediates .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates to identify energetically favorable pathways. Software like Gaussian or ORCA enables virtual screening of reaction conditions (solvent, temperature). For example, ICReDD’s approach combines computational path searches with experimental validation to reduce trial-and-error cycles. Use molecular dynamics simulations to assess steric effects of the dimethylamino group on reaction selectivity .

Advanced: What methodologies address contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent controls). Standardize protocols using:

  • Dose-Response Curves : Test across a wide concentration range (nM to μM).
  • Solvent Controls : Use DMSO at ≤0.1% to avoid cytotoxicity.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT).
  • Metabolic Stability Tests : Incubate with liver microsomes to assess degradation kinetics. Cross-reference with pharmacokinetic models .

Advanced: How can researchers identify and characterize by-products formed during synthesis?

Methodological Answer:

  • LC-MS/MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate by-products. Monitor [M+H]⁺ ions.
  • Isolation via Prep-HPLC : Collect fractions of unexpected peaks for structural elucidation (²D NMR, X-ray crystallography).
  • Mechanistic Insight : By-products often arise from incomplete trifluoromethylation or ester hydrolysis. Adjust reaction time or acid scavengers (e.g., 2,6-lutidine) to suppress hydrolysis .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:
The compound’s flexibility (ethoxy chain) and polar groups (ester, dimethylamino) complicate crystallization. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., ether/ethanol) for slow evaporation.
  • Co-crystallization : Add co-formers (e.g., tartaric acid) to enhance lattice stability.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C promotes nucleation.
  • Cryo-Crystallography : Flash-freeze crystals in liquid N₂ to stabilize weak intermolecular interactions .

Advanced: How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze via HPLC for degradation.
  • Plasma Stability : Mix with rat/human plasma (1:9 v/v) and quantify intact compound over time.
  • Light Sensitivity : Store solutions in amber vials; monitor photodegradation via UV-Vis spectroscopy.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester

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